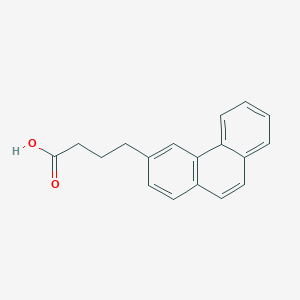

4-(3-Phenanthryl)butanoic acid

Overview

Description

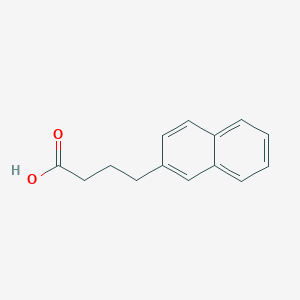

4-(3-Phenanthryl)butanoic acid is a compound with the molecular formula C18H16O2 . It has been studied for its biological activity as an HIV-1 Nef protein inhibitor .

Molecular Structure Analysis

The molecular structure of 4-(3-Phenanthryl)butanoic acid contains a total of 38 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis

4-(3-Phenanthryl)butanoic acid is a solid at room temperature . It has a molecular weight of 264.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3-Phenanthryl)butanoic acid, has been used to demonstrate optical gating in nanofluidic devices based on synthetic ion channels. The study showed that photolabile hydrophobic molecules on the inner surface of channels can be removed by irradiation, enabling UV-light-triggered permselective transport of ionic species. This finding has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Indolizidines

The dianion of 4-(phenylsulfonyl)butanoic acid, closely related to 4-(3-Phenanthryl)butanoic acid, was utilized to synthesize various indolizidines with alkyl substituents. This research demonstrates the versatility of 4-(3-Phenanthryl)butanoic acid derivatives in synthetic organic chemistry (Kiddle, Green, & Thompson, 1995).

Synthesis of Thymidylate Synthases Inhibitors

4-(3-Amino-2-carboxy phenyl) butanoic acid, a variant of 4-(3-Phenanthryl)butanoic acid, serves as a key intermediate for new thymidylate synthases inhibitors. This highlights its role in the development of potential pharmaceuticals (Yuan Guo-qing, 2013).

Biotransformation Study

A study on 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, similar in structure to 4-(3-Phenanthryl)butanoic acid, showed species-specific biotransformation patterns. This research can provide insights into the metabolism of related compounds across different species (Pottier, Busigny, & Raynaud, 1978).

Inhibitory Potential Against Urease Enzyme

4-(1H-indol-3-yl)butanoic acid, structurally related to 4-(3-Phenanthryl)butanoic acid, was evaluated for its inhibitory potential against urease enzyme, demonstrating potential as a therapeutic agent in drug designing programs (Nazir et al., 2018).

Mechanism of Action

While the exact mechanism of action for 4-(3-Phenanthryl)butanoic acid is not specified in the sources retrieved, it is known to act as an HIV-1 Nef protein inhibitor . It’s also suggested that 4-phenylbutyrate can facilitate the forward trafficking of the wildtype γ-amino butyric acid transporter 1, thus increasing γ-amino butyric acid uptake .

Safety and Hazards

Safety data sheets suggest that 4-(3-Phenanthryl)butanoic acid should be kept away from heat, sparks, open flames, and hot surfaces. It’s advised not to breathe its vapor or spray, and to wash contaminated skin thoroughly after handling. It’s also recommended to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name |

4-phenanthren-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVWTWKIQOBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160129 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13728-56-8 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)